N-(4-acetylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
Description
N-(4-Acetylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a pyrazolo[1,5-a]pyrazine derivative characterized by a 4-oxo heterocyclic core, a 4-methoxyphenyl substituent at position 2 of the pyrazolo-pyrazine ring, and an acetamide group linked to a 4-acetylphenyl moiety. This structure combines electron-withdrawing (acetyl) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-15(28)16-3-7-18(8-4-16)24-22(29)14-26-11-12-27-21(23(26)30)13-20(25-27)17-5-9-19(31-2)10-6-17/h3-13H,14H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXRQJXWRPLUNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)OC)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo-Pyrazine/Pyrimidine Derivatives
Key Observations :
- Substituent Effects: The 4-methoxyphenyl group at R1 is conserved in the target compound, G419-0240, and G419-0276, suggesting its role in stabilizing π-π interactions or binding to hydrophobic pockets.
- Core Heterocycle : Pyrazolo-pyrazin-4-one derivatives (target, G419-0240/0276) differ from pyrazolo-pyrimidines (F-DPA, DPA-714) in ring size and nitrogen positioning, which may influence solubility and binding specificity .
Quinazolinone-Based Acetamide Derivatives
Table 2: Comparison with Quinazolinone Acetamides
Key Observations :
- Activity vs. Structure: Quinazolinone derivatives (e.g., Compound 11m) show anticancer activity via MTT assays, but their larger heterocyclic cores and substituent diversity (e.g., benzodioxole) may confer distinct mechanisms compared to pyrazolo-pyrazinones .
- Synthetic Efficiency: The target compound’s pyrazolo-pyrazinone core may offer synthetic advantages over quinazolinones, which require longer reaction times (e.g., 43 hours for Compound 11o ).
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparison
Key Observations :
- Polar Surface Area (PSA) : A PSA of ~58.6 Ų suggests moderate membrane permeability, comparable to CNS-active compounds like F-DPA .
Research Findings and Implications
- Anticancer Potential: Analogues such as G419-0240 and quinazolinone derivatives (Compound 11m) demonstrate cytotoxic activity in MTT assays, suggesting the target compound’s 4-acetylphenyl group could enhance pro-apoptotic effects via kinase inhibition or DNA intercalation .
- Synthetic Feasibility: Pyrazolo-pyrazinones are synthesized with moderate yields (29–60% for quinazolinones ), but optimized routes for the target compound require further exploration.
- SAR Insights : The 4-methoxyphenyl group at R1 is critical for activity across analogs, while the acetamide’s aryl substituent (acetyl vs. methoxy/ethyl) modulates target selectivity and potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
